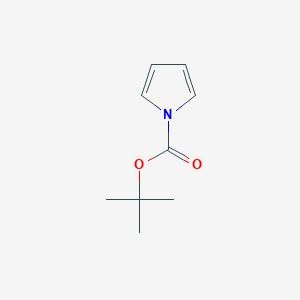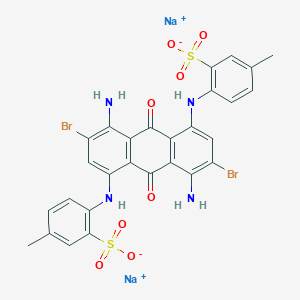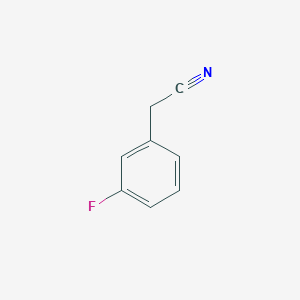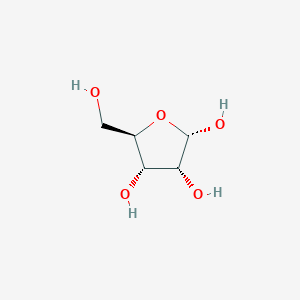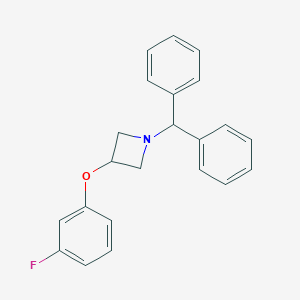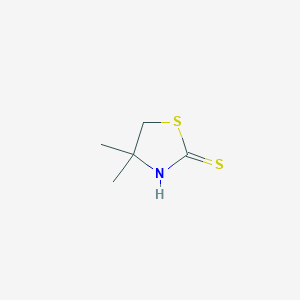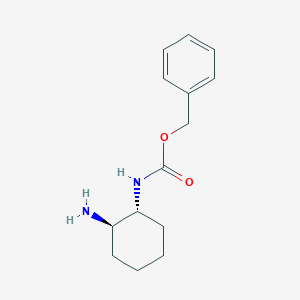![molecular formula C18H22N2O3 B154571 Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate CAS No. 153939-51-6](/img/structure/B154571.png)
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate is a chemical compound that has gained significant attention in the field of scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism Of Action
The mechanism of action of Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate involves the inhibition of various signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. Additionally, it has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical And Physiological Effects
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate has several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes. It has also been shown to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, it has been shown to reduce the levels of proangiogenic factors and inhibit angiogenesis.
Advantages And Limitations For Lab Experiments
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also shown to have low toxicity in vitro and in vivo. However, it has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. Additionally, its mechanism of action is not fully understood, which can hinder its optimization for specific applications.
Future Directions
There are several future directions for the research on Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate. One direction is the optimization of its synthesis method to achieve a higher yield and purity. Another direction is the elucidation of its mechanism of action to better understand its potential therapeutic applications. Additionally, further studies are needed to investigate its potential use in combination therapy with other drugs. Finally, the development of novel analogs of Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate can lead to the discovery of more potent and selective compounds.
Scientific Research Applications
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate has shown promising results in various scientific research studies. It has been studied for its potential anticancer activity, where it has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its anti-inflammatory activity, where it has shown to reduce the production of inflammatory cytokines. Additionally, it has been studied for its neuroprotective activity, where it has shown to protect neurons from oxidative stress and neurotoxicity.
properties
CAS RN |
153939-51-6 |
|---|---|
Product Name |
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate |
Molecular Formula |
C18H22N2O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate |
InChI |
InChI=1S/C18H22N2O3/c1-20(17-5-3-4-12-19-17)13-14-23-16-9-6-15(7-10-16)8-11-18(21)22-2/h3-7,9-10,12H,8,11,13-14H2,1-2H3 |
InChI Key |
VVRUALUAVMKUJN-UHFFFAOYSA-N |
SMILES |
CN(CCOC1=CC=C(C=C1)CCC(=O)OC)C2=CC=CC=N2 |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CCC(=O)OC)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)
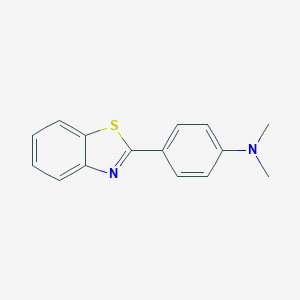
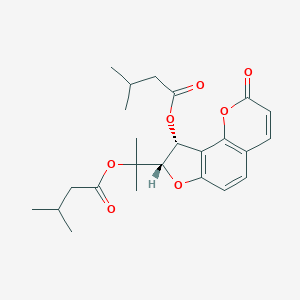
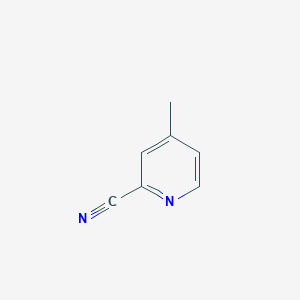
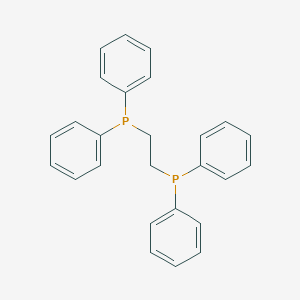
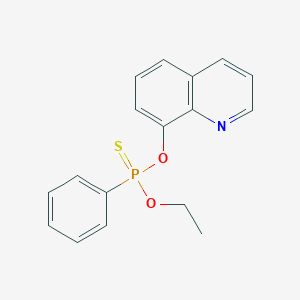
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
